Cas no 1268524-71-5 ((R)-(-)-JQ1 Enantiomer)

(R)-(-)-JQ1 Enantiomer structure
Nom du produit:(R)-(-)-JQ1 Enantiomer
Numéro CAS:1268524-71-5
Le MF:C23H25ClN4O2S
Mégawatts:456.988202810287
MDL:MFCD22124456
CID:836640
PubChem ID:329825942
(R)-(-)-JQ1 Enantiomer Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-(-)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (-)-JQ1
- (-)-Jq-1
- (-?)?-?JQ-?1
- (−)-JQ1
- (R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (2R)-2-[(Benzyloxy)methyl]piperazine, N1-BOC protected
- (R)-2-(Benzyloxymethyl)piperazine, N1-BOC protected
- (R)-2-BENZYLOXYMETHYL-1-BOC-PIPERAZINE
- (R)-tert-butyl 2-((benzyloxy)methyl)piperazine-1-carboxylate
- (R)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- N1-BOC-2-(BENZYLOXYMETHYL)PIPERAZINE
- tert-Butyl (2R)-2-[(benzyloxy)methyl]piperazine-1-carboxylate
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6R)-
- (R)-(-)-JQ1 Enantiomer
- (R)-JQ1
- tert-Butyl 2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]tri
-
- MDL: MFCD22124456
- Piscine à noyau: 1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1
- La clé Inchi: DNVXATUJJDPFDM-QGZVFWFLSA-N
- Sourire: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 5
- Complexité: 706
- Surface topologique des pôles: 97.6
Propriétés expérimentales
- Dense: 1.33
- Point d'ébullition: 610.4±65.0°C at 760 mmHg
- Solubilité: DMSO: soluble20mg/mL, clear
(R)-(-)-JQ1 Enantiomer Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(R)-(-)-JQ1 Enantiomer PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | T117585-50mg |
(R)-(-)-tert-Butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-71-5 | 50mg |
$ 1250.00 | 2022-06-03 | ||
S e l l e c k ZHONG GUO | S2965-5mg |
(R)-(-)-JQ1 Enantiomer |
1268524-71-5 | 99.08% | 5mg |
¥1221.2 | 2023-09-15 | |
MedChemExpress | HY-13030A-50mg |
(R)-(-)-JQ1 Enantiomer |
1268524-71-5 | 99.66% | 50mg |
¥3800 | 2024-05-24 | |
Ambeed | A118771-250mg |
tert-Butyl (R)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-71-5 | 98% | 250mg |
$267.0 | 2025-02-19 | |
ChemScence | CS-0646-2mg |
(R)-(-)-JQ1 Enantiomer |
1268524-71-5 | 99.66% | 2mg |
$77.0 | 2022-04-28 | |
ChemScence | CS-0646-100mg |
(R)-(-)-JQ1 Enantiomer |
1268524-71-5 | 99.66% | 100mg |
$1440.0 | 2022-04-28 | |
MedChemExpress | HY-13030A-10mM*1mLinDMSO |
(R)-(-)-JQ1 Enantiomer |
1268524-71-5 | 99.66% | 10mM*1mLinDMSO |
¥1210 | 2023-07-26 | |
DC Chemicals | DC8261-250 mg |
(-)-JQ-1 |
1268524-71-5 | 250mg |
$950.0 | 2022-02-28 | ||
TRC | T117585-10mg |
(R)-(-)-tert-Butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-71-5 | 10mg |
$ 285.00 | 2022-06-03 | ||
TRC | T117585-25mg |
(R)-(-)-tert-Butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-71-5 | 25mg |
$ 640.00 | 2022-06-03 |
(R)-(-)-JQ1 Enantiomer Littérature connexe
-
Zhenqi Zhang,Qiang Zhang,Jiguo Xie,Zhiyuan Zhong,Chao Deng Biomater. Sci. 2021 9 6915
-
Yingchao Duan,Yuanyuan Guan,Wenping Qin,Xiaoyu Zhai,Bin Yu,Hongmin Liu Med. Chem. Commun. 2018 9 1779
-
Louis P. Conway,Appaso M. Jadhav,Rick A. Homan,Weichao Li,Juanita Sanchez Rubiano,Richard Hawkins,R. Michael Lawrence,Christopher G. Parker Chem. Sci. 2021 12 7839
-
Adam G. Bond,Andrea Testa,Alessio Ciulli Org. Biomol. Chem. 2020 18 7533
-
Haishi Qiao,Xingmei Chen,Qiming Wang,Junmei Zhang,Dechun Huang,Enping Chen,Hongliang Qian,Yinan Zhong,Qi Tang,Wei Chen Biomater. Sci. 2020 8 2472
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1268524-71-5)(R)-(-)-JQ1 Enantiomer

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):240.0/861.0
atkchemica
(CAS:1268524-71-5)(R)-(-)-JQ1 Enantiomer

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête